molecular formula C23H24F3N3O5 B2920501 5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}pentanamide CAS No. 1207049-84-0

5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}pentanamide

Numéro de catalogue: B2920501
Numéro CAS: 1207049-84-0
Poids moléculaire: 479.456
Clé InChI: NKKXMLNZOGGDNB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}pentanamide is a useful research compound. Its molecular formula is C23H24F3N3O5 and its molecular weight is 479.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}pentanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinazoline core with methoxy and trifluoromethyl substituents. Its structural formula can be represented as follows:

C19H22F3N3O4\text{C}_{19}\text{H}_{22}\text{F}_{3}\text{N}_{3}\text{O}_{4}

This compound is notable for its lipophilicity due to the presence of the trifluoromethyl group, which may enhance its bioavailability and interaction with biological membranes.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins. This leads to mitochondrial dysfunction and subsequent cell death.
  • Case Study : A study demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties against various pathogens:

  • In vitro Studies : It was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound:

  • Mechanism : It may exert its effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thus reducing inflammation in models of acute lung injury .

Data Tables

Activity TypeCell Line/PathogenIC50/MIC (µg/mL)Reference
AnticancerMCF-715
AntimicrobialS. aureus16
Anti-inflammatoryRAW 264.7Not specified

Research Findings

Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives similar to the target compound. These findings suggest a promising avenue for drug development:

  • Synthesis : The compound was synthesized using a multi-step reaction involving cyclization and functionalization strategies that enhance its biological activity.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in vivo, suggesting potential for therapeutic use.
  • Toxicity Studies : Toxicological assessments revealed low cytotoxicity towards normal human fibroblast cells (IC50 > 100 µM), indicating a favorable safety profile .

Propriétés

IUPAC Name

5-(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O5/c1-33-18-11-16-17(12-19(18)34-2)28-22(32)29(21(16)31)10-4-3-5-20(30)27-13-14-6-8-15(9-7-14)23(24,25)26/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,27,30)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKXMLNZOGGDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCC3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.